(R)-4-(1-Aminoethyl)-2-methylphenol
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Overview
Description
®-4-(1-Aminoethyl)-2-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a methylphenol ring. The presence of the chiral center makes it an interesting subject for research in asymmetric synthesis and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-(1-oxoethyl)-2-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-2-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes can catalyze the transamination of ketones to produce chiral amines with high enantioselectivity . The use of biocatalysts is advantageous due to their specificity, efficiency, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
®-4-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)phenol
- ®-3-(1-Aminoethyl)-2-methylbenzonitrile
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-4-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral center also contributes to its uniqueness, making it a valuable compound for research in asymmetric synthesis and chiral catalysis .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
VWXKYOURUNGZBE-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)O |
Origin of Product |
United States |
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